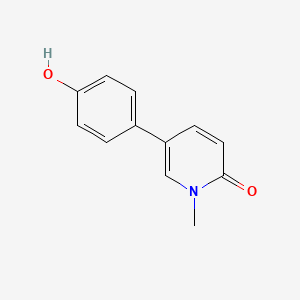

5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one

Description

BenchChem offers high-quality 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-hydroxyphenyl)-1-methylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-13-8-10(4-7-12(13)15)9-2-5-11(14)6-3-9/h2-8,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERPMWZXNWLARZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945980-21-2 |

Source

|

| Record name | 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Engineering Precision in Anti-Fibrotics: A Mechanistic Analysis of Hydronidone vs. Pirfenidone

Executive Summary

The transition from broad-spectrum anti-fibrotics to targeted molecular therapies represents a critical evolution in drug development. Pirfenidone (PFD) established the baseline as a first-in-class therapy for idiopathic pulmonary fibrosis (IPF), but its pleiotropic mechanism and hepatotoxic metabolic profile have limited its application in hepatic indications[1],[2]. Hydronidone (HDD, F351), a structural analog of Pirfenidone, addresses these limitations through deliberate structural modifications that fundamentally alter its pharmacokinetic clearance and mechanistic precision,[3].

This whitepaper provides an in-depth technical analysis of the mechanistic divergence between Hydronidone and Pirfenidone, offering self-validating experimental protocols to prove causality in their respective pathways.

Structural Evolution and Pharmacokinetic Causality

The core limitation of Pirfenidone in treating liver fibrosis is its metabolic pathway. Pirfenidone is primarily metabolized via Phase I oxidation driven by the cytochrome P450 enzyme CYP1A2. Phase I oxidation frequently generates reactive electrophilic metabolites that can covalently bind to hepatic proteins, inducing hepatotoxicity—a critical barrier when treating patients with pre-existing liver impairment (e.g., Chronic Hepatitis B or MASH),.

The Hydronidone Modification: Hydronidone introduces a specific hydroxyl group to the pyridone scaffold. This seemingly minor structural addition acts as a functional switch, redirecting the drug's metabolism away from Phase I oxidation and toward Phase II conjugation .

-

Causality: Phase II metabolism (glucuronidation/sulfation) is universally recognized as "detoxification metabolism." It increases the hydrophilicity of the molecule without generating reactive intermediates, thereby drastically reducing the hepatotoxicity risk and expanding the therapeutic window for chronic liver diseases,.

Mechanistic Divergence: Pleiotropy vs. Precision

While both compounds ultimately attenuate fibrogenesis, their upstream targets differ significantly.

Pirfenidone: Broad-Spectrum Pleiotropy

Pirfenidone operates via a broad, less-defined mechanism of action. It suppresses the production of transforming growth factor-beta 1 (TGF-β1), tumor necrosis factor-alpha (TNF-α), and platelet-derived growth factor (PDGF)[1],[4]. Additionally, it acts as a scavenger for reactive oxygen species (ROS), which indirectly reduces oxidative stress-induced fibroblast activation[1],[2]. However, its lack of target specificity requires high systemic doses to achieve efficacy.

Hydronidone: The Tri-Pathway Mechanism

Hydronidone exerts its anti-fibrotic effects through a highly targeted, tri-pathway mechanism centered on hepatic stellate cells (HSCs),[5]:

-

p38γ MAPK Inhibition: Hydronidone acts as a potent, direct inhibitor of p38γ kinase, a critical transducer in TGF-β-stimulated collagen production,[3].

-

Smad7 Upregulation: It significantly upregulates Smad7, an inhibitory Smad protein[5].

-

TGFβRI Degradation: The upregulation of Smad7 promotes the targeted degradation of the TGF-β Receptor I (TGFβRI), thereby collapsing the downstream TGF-β/Smad2/3 signaling cascade at the receptor level[5],[6].

Comparative signaling pathways of Pirfenidone vs. Hydronidone in fibrogenesis.

Quantitative Affinity & Efficacy Benchmarking

Molecular dynamics (MD) simulations and in vitro assays demonstrate that Hydronidone possesses a fundamentally higher binding affinity for fibrotic targets than Pirfenidone. Specifically, Hydronidone exhibits superior binding potential to the TGF-βRI kinase domain, translating to greater efficacy at significantly lower concentrations[7].

| Pharmacological Feature | Pirfenidone (PFD) | Hydronidone (HDD) |

| Primary Indication | Idiopathic Pulmonary Fibrosis (IPF) | Liver Fibrosis (CHB, progressing to MASH) |

| Metabolic Clearance | Phase I Oxidation (CYP1A2) | Phase II Conjugation |

| Hepatotoxicity Risk | Moderate (Reactive metabolites) | Low (Detoxification metabolism) |

| Target Specificity | Broad (TGF-β1, TNF-α, ROS) | Targeted (p38γ, Smad7, TGFβRI) |

| p38γ Inhibition Potency | Moderate | High (Enhanced structural affinity) |

| TGFβRI Binding Potential | Lower | Higher |

| Effective In Vitro Dose | ~500 μM | 62.5 – 250 μM |

Data synthesized from comparative in vitro and clinical pharmacokinetic profiling,,[7].

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must move beyond correlative data and prove mechanistic causality. The following protocols are designed as self-validating systems to isolate and confirm Hydronidone's specific mechanism of action.

Protocol 1: Smad7-Mediated TGFβRI Degradation Assay

Objective: To prove that Hydronidone's suppression of α-smooth muscle actin (α-SMA) is causally dependent on Smad7 upregulation, rather than direct receptor antagonism[5],[6].

Methodology:

-

Cell Culture: Isolate primary Hepatic Stellate Cells (HSCs) and culture in DMEM with 10% FBS.

-

Gene Silencing (The Causality Check): Transfect cells with Smad7 siRNA (experimental) or scrambled siRNA (control) using Lipofectamine 3000.

-

Fibrogenic Induction: Treat cells with recombinant TGF-β1 (10 ng/mL) for 24 hours to induce myofibroblast transdifferentiation.

-

Drug Administration: Administer Hydronidone (125 μM) to both the siRNA and control groups.

-

Quantification: Extract proteins and perform Western Blotting for α-SMA, TGFβRI, and p-Smad2/3.

Causality & Validation Rationale: If Hydronidone acted independently of Smad7, it would still suppress α-SMA in the siRNA group. However, specific knockdown of Smad7 in vivo and in vitro completely blocks the anti-fibrotic effect of Hydronidone[5],[6]. This self-validating step proves that Smad7 upregulation is the obligatory mechanistic linchpin that drives TGFβRI degradation.

Self-validating experimental workflow for Smad7-mediated TGFβRI degradation.

Protocol 2: Cell-Free p38γ Kinase Inhibition Assay

Objective: To quantify the direct inhibitory potency of Hydronidone vs. Pirfenidone on p38γ MAPK, independent of cellular feedback loops,[3].

Methodology:

-

Preparation: Isolate recombinant human p38γ kinase and Myelin Basic Protein (MBP) as the substrate.

-

Gradient Establishment: Prepare serial dilutions of Hydronidone (10–250 μM) and Pirfenidone (50–500 μM).

-

Reaction Initiation: Incubate the kinase, substrate, and drug compounds with ATP at 30°C for 30 minutes.

-

Readout: Quantify phosphorylated MBP using a radiometric or ELISA-based assay to calculate the exact IC50.

Causality & Validation Rationale: Cellular assays cannot distinguish between direct kinase inhibition and upstream receptor modulation. By utilizing an isolated, cell-free protein assay, we validate the direct binding and inhibitory potency of the drug on the p38γ enzyme itself. Results confirm Hydronidone exhibits a significantly higher inhibition potency on p38γ than Pirfenidone,.

Clinical Translation: From Pulmonary to Hepatic Fibrosis

The mechanistic precision of Hydronidone has successfully translated into robust clinical outcomes. In a pivotal Phase 3 trial evaluating Hydronidone for Chronic Hepatitis B (CHB)-associated liver fibrosis, the drug met its primary endpoint, demonstrating a statistically significant (P = .0002) regression in liver fibrosis (≥1 Ishak stage decrease) compared to placebo,[3].

Because Hydronidone targets the core fibrotic biology (TGF-β, p38γ, and Smad7) rather than the underlying metabolic cause of the injury, it provides a mechanistically de-risked pathway for expansion into Metabolic Dysfunction-Associated Steatohepatitis (MASH). In the MASH landscape, Hydronidone is positioned as a complementary, fibrosis-first therapy designed to be used alongside metabolic agents (e.g., GLP-1s, THR-β agonists) to directly reverse F4 cirrhotic tissue.

References

-

Hydronidone (F351) Phase 3 Trial in CHB-Associated Liver Fibrosis. Catalyst Biosciences. [Link]

-

Developing Anti-Fibrotic Therapeutics for Chronic Organ Diseases. Gyre Therapeutics.[Link]

-

Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC. National Institutes of Health (NIH).[Link]

-

Hydronidone ameliorates liver fibrosis by inhibiting activation of hepatic stellate cells via Smad7-mediated degradation of TGFβRI - PubMed. National Institutes of Health (NIH).[Link]

-

Hydronidone ameliorates liver fibrosis by inhibiting activation of hepatic stellate cells via Smad7-mediated degradation of TGFβRI | Request PDF. ResearchGate. [Link]

-

Hydronidone Meets Primary Endpoint in Phase 3 Hepatitis B Trial. HCPLive. [Link]

-

Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease. ATS Journals. [Link]

-

Hydronidone Mitigates Pulmonary Fibrosis by Regulating the TGF-β/Smad2/3 Axis in in Vitro and in Vivo Models. ACS Publications. [Link]

Sources

- 1. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atsjournals.org [atsjournals.org]

- 3. hcplive.com [hcplive.com]

- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 5. Hydronidone ameliorates liver fibrosis by inhibiting activation of hepatic stellate cells via Smad7-mediated degradation of TGFβRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: F351 (Hydronidone) Mechanism in Hepatic Stellate Cells

Executive Technical Summary

F351 (Hydronidone) is a novel, structural analog of pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) engineered to overcome the pharmacokinetic limitations and hepatotoxicity associated with its parent compound. It is currently a lead candidate in Phase 3 clinical development for liver fibrosis associated with Chronic Hepatitis B (CHB).

Unlike non-specific anti-inflammatory agents, F351 acts as a precision modulator of the TGF-β1 signaling axis in Hepatic Stellate Cells (HSCs). Its primary mechanism of action (MoA) is distinct: it does not merely block downstream phosphorylation; it induces a negative feedback loop via Smad7 upregulation , leading to the proteolytic degradation of the TGF-β Receptor Type I (TGFβRI). This "receptor clearance" mechanism, combined with potent p38γ MAPK inhibition, results in the superior antifibrotic efficacy observed in preclinical and clinical settings compared to pirfenidone.

Molecular Mechanism: The Smad7/TGFβRI "Kill Switch"

The antifibrotic potency of F351 stems from its dual-targeting capability within the activated HSC. While pirfenidone provides broad suppression of TGF-β, F351 engages a specific ubiquitin-proteasome pathway to desensitize the cell to fibrogenic signals.

Core Signaling Cascade

-

TGF-β1 Stimulation: Upon liver injury, TGF-β1 binds to TGFβRII, which recruits and phosphorylates TGFβRI (ALK5).

-

Canonical Activation: Activated TGFβRI phosphorylates Smad2/3, which complex with Smad4 and translocate to the nucleus to drive the transcription of ACTA2 (α-SMA) and COL1A1 (Collagen Type I).

-

F351 Intervention (The "Kill Switch"):

-

Smad7 Upregulation: F351 significantly increases the expression of Smad7, an inhibitory Smad.[1]

-

Receptor Degradation: Smad7 recruits Smurf2 (an E3 ubiquitin ligase) to the TGFβRI complex. This leads to the ubiquitination and subsequent proteasomal degradation of TGFβRI.

-

Result: The HSC becomes "blind" to further TGF-β1 stimulation, halting the fibrogenic loop.

-

Secondary Pathway: p38γ MAPK Inhibition

F351 also exhibits high affinity for p38γ MAPK , a kinase isoform preferentially expressed in visceral organs. Inhibition of p38γ suppresses the non-canonical phosphorylation of Smad2/3 (linker region), further preventing nuclear accumulation of profibrotic transcription factors.

Mechanism Visualization

The following diagram illustrates the dual-inhibition pathway of F351 in HSCs.

Caption: F351 inhibits fibrosis via two axes:[2] (1) Upregulating Smad7 to degrade TGFβRI and (2) Directly inhibiting p38γ kinase.[1]

Comparative Potency Analysis: F351 vs. Pirfenidone

F351 is structurally optimized to improve upon Pirfenidone. The addition of a functional group alters its metabolism (favoring glucuronidation over CYP450 oxidation), which extends its half-life and reduces hepatotoxicity.

| Feature | Pirfenidone (Standard of Care) | F351 (Hydronidone) | Biological Impact |

| Primary Target | Broad TGF-β suppression | Smad7-mediated TGFβRI degradation | F351 provides a more durable "receptor clearance" effect. |

| In Vitro Potency | Effective at ~500 μM | Effective at 62.5 - 250 μM | F351 is ~2-4x more potent in inhibiting HSC proliferation. |

| Clinical Dosing | High burden (~2400 mg/day) | 270 mg/day (90 mg TID) | Significantly lower drug load reduces systemic toxicity. |

| Metabolism | CYP450 (Rapid oxidation) | Glucuronidation | Reduced risk of drug-drug interactions and hepatotoxicity. |

| Docking Score | Moderate affinity | -7.245 kcal/mol (TGFβR1 Kinase) | Higher binding affinity correlates with enhanced efficacy. |

Experimental Protocols (Self-Validating Systems)

To rigorously validate the mechanism of F351 in your laboratory, use the following protocols. These are designed to be self-validating by including specific negative and positive controls that confirm the Smad7-dependent mechanism.

Protocol A: The "Receptor Clearance" Assay (Western Blot)

Objective: To prove F351 acts via TGFβRI degradation rather than just blocking phosphorylation.

Materials:

-

Cell Line: LX-2 (Human HSC line) or HSC-T6 (Rat).

-

Reagents: F351 (dissolved in DMSO), TGF-β1 (recombinant), Cycloheximide (CHX - protein synthesis inhibitor).

-

Antibodies: Anti-TGFβRI, Anti-Smad7, Anti-GAPDH.

Workflow:

-

Seeding: Plate LX-2 cells at

cells/well in 6-well plates. Starve in serum-free medium for 12h. -

Pre-treatment: Treat cells with F351 (125 μM) or Vehicle (DMSO) for 2 hours.

-

Stimulation: Add TGF-β1 (5 ng/mL) to all wells (except negative control) and incubate for 24 hours.

-

Validation Step (The CHX Chase): To prove degradation:

-

Add Cycloheximide (10 μg/mL) to block new protein synthesis.

-

Lyse cells at 0, 2, 4, and 6 hours post-CHX addition.

-

-

Readout: Perform Western Blot.

-

Success Criteria: In F351-treated cells, the half-life of TGFβRI protein should be significantly shorter than in Vehicle-treated cells. Smad7 levels should be inversely proportional to TGFβRI levels.

-

Protocol B: High-Content Fibrosis Inhibition Screen

Objective: Quantify the functional inhibition of fibrogenesis.

Workflow:

-

Culture: Isolate primary HSCs or use LX-2 cells.

-

Induction: Induce fibrogenic phenotype with TGF-β1 (5 ng/mL) for 48 hours.

-

Treatment: Co-treat with F351 dose curve: 0, 30, 60, 125, 250 μM .

-

Assay 1 (Proliferation): CCK-8 or BrdU incorporation assay at 48h.

-

Expectation: Dose-dependent inhibition of proliferation with IC50 ~100-150 μM.

-

-

Assay 2 (Fibrosis Markers): qPCR for ACTA2 (α-SMA) and COL1A1.

-

Expectation: >50% reduction in mRNA levels at 125 μM compared to TGF-β1 control.

-

Clinical Implications & Status

The mechanistic superiority of F351 has translated into clinical success. In a pivotal Phase 3 clinical trial (NCT05115942) conducted in China:

-

Population: Patients with CHB-associated liver fibrosis.[1][3]

-

Dosing: 270 mg/day (vs. placebo) for 52 weeks.

-

Outcome: The trial met its primary endpoint, demonstrating a statistically significant regression in liver fibrosis (Ishak score improvement ≥1 stage) compared to placebo.[2]

-

Safety: F351 showed a safety profile comparable to placebo, with no severe hepatotoxicity events commonly seen with high-dose pirfenidone.

Future Directions: Gyre Therapeutics is expanding the indication to MASH (Metabolic Dysfunction-Associated Steatohepatitis) fibrosis, with Phase 2 trials planned in the US.[3][4] The shared pathology of HSC activation in both viral and metabolic fibrosis makes F351 a translatable therapy.

References

-

Gyre Therapeutics. (2025).[3][5] Hydronidone Meets Primary Endpoint in Phase 3 Hepatitis B Trial. HCPLive. Link

-

Xu, X., et al. (2023). Hydronidone ameliorates liver fibrosis by inhibiting activation of hepatic stellate cells via Smad7-mediated degradation of TGFβRI.[1][3] Liver International, 43(11), 2523-2537. Link

-

GNI Group Ltd. (2020). Positive Results From the Phase II Study of F351 as Therapy for HBV-related Liver Fibrosis. Business Wire. Link

-

Liu, Y., et al. (2025).[6] Hydronidone Mitigates Pulmonary Fibrosis by Regulating the TGF-β/Smad2/3 Axis. PubMed.[7] Link

-

Gyre Therapeutics. (2025).[3][5] Gyre Therapeutics' Hydronidone Met the Primary Endpoint and Demonstrated Statistically Significant Fibrosis Regression.[1][3] GyreTx Investor Relations. Link

Sources

- 1. Gyre Therapeutics’ Hydronidone Met the Primary Endpoint and Demonstrated Statistically Significant Fibrosis Regression in Pivotal Phase 3 Trial for the Treatment of CHB-associated Liver Fibrosis in China | Gyre Therapeutics, Inc [ir.gyretx.com]

- 2. biospace.com [biospace.com]

- 3. hcplive.com [hcplive.com]

- 4. Gyre Therapeutics Completes Phase 3 Trial of F351 for CHB-Related Liver Fibrosis [synapse.patsnap.com]

- 5. thoracrespract.org [thoracrespract.org]

- 6. mdpi.com [mdpi.com]

- 7. One moment, please... [lungdiseasesjournal.com]

5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one CAS 851518-71-3 supplier

An In-Depth Technical Guide to 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one (CAS 851518-71-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyridin-2(1H)-one scaffold is a recognized "privileged structure," known for its wide range of biological activities and its presence in numerous pharmacologically active molecules.[1][2] This document details the physicochemical properties, a proposed robust synthesis pathway via Suzuki-Miyaura cross-coupling, comprehensive analytical characterization methodologies, and critical quality control parameters for this compound. It is intended to serve as a vital resource for researchers engaged in the synthesis, evaluation, and application of novel pyridinone derivatives in drug development programs.

Introduction and Molecular Overview

5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one (CAS No. 851518-71-3) is a bi-aryl heterocyclic compound featuring a central 1-methylpyridin-2(1H)-one core substituted at the 5-position with a 4-hydroxyphenyl group. The pyridinone moiety can act as both a hydrogen bond donor and acceptor, and its electronic properties make it an effective bioisostere for various functional groups, including amides and phenols.[1] This structural versatility has propelled the investigation of pyridinone derivatives across diverse therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[3][4]

The presence of the 4-hydroxyphenyl group introduces a key site for potential metabolic transformations (e.g., glucuronidation, sulfation) and provides a handle for further chemical modification to modulate properties such as solubility, receptor binding, and pharmacokinetic profiles. Understanding the synthesis and characterization of this specific molecule is therefore fundamental for its exploration as a key intermediate or a final active pharmaceutical ingredient (API).

Physicochemical Properties

A summary of the key physicochemical properties for 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one is presented below.

| Property | Value | Source |

| CAS Number | 851518-71-3 | [5][6][7] |

| Molecular Formula | C₁₂H₁₁NO₂ | [5][6] |

| Molecular Weight | 201.22 g/mol | [5][6] |

| Appearance | Off-white to white solid | [6] |

| SMILES | CN1C=C(C=CC1=O)C2=CC=C(C=C2)O | |

| InChI Key | NETTXQJYJRFTFS-UHFFFAOYSA-N | [5] |

Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

While multiple synthetic routes to 5-aryl-pyridin-2-ones can be envisioned, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most efficient and versatile methods for constructing the C-C bond between the pyridinone core and the phenyl ring.[1][8] This approach offers high yields, excellent functional group tolerance, and commercially available starting materials.

The proposed synthesis involves the coupling of a 5-halo-1-methylpyridin-2(1H)-one intermediate with a suitably protected or unprotected 4-hydroxyphenylboronic acid.

Diagram of Proposed Synthesis

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Objective: To synthesize 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one via Suzuki-Miyaura cross-coupling.

Materials:

-

5-Bromo-1-methylpyridin-2(1H)-one (1.0 eq)

-

4-Hydroxyphenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq)[8]

-

Potassium Carbonate (K₂CO₃) or Potassium Fluoride (KF) (3.0 eq)[9]

-

Anhydrous 1,4-Dioxane or Toluene

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-1-methylpyridin-2(1H)-one (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via cannula or syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one.

Causality Behind Experimental Choices:

-

Catalyst: Pd(dppf)Cl₂ is chosen for its high activity and stability, which is effective for coupling with heteroaryl halides.[8]

-

Base: An inorganic base like K₂CO₃ is crucial for the activation of the boronic acid to facilitate the transmetalation step in the catalytic cycle.[9]

-

Solvent System: A mixture of an organic solvent (dioxane or toluene) and water is used to dissolve both the organic substrates and the inorganic base, creating a biphasic system where the reaction efficiently proceeds.[1]

-

Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures high yields.

Analytical Characterization and Quality Control

Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one, particularly when it is intended for use in drug development.[10][11][12]

Diagram of Analytical Workflow

Caption: A typical analytical workflow for compound characterization.

Analytical Methodologies

| Technique | Purpose | Expected Results / Protocol |

| HPLC | Purity assessment and quantification | Column: C18 (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of acetonitrile in water with 0.1% formic acid. Detection: UV at ~250-270 nm. Expected Result: A single major peak with purity >98%.[13][14][15] |

| ¹H NMR | Structural elucidation (proton environment) | Solvent: DMSO-d₆. Expected Peaks: Signals for the methyl group (singlet, ~3.5 ppm), aromatic protons on both rings, and a broad singlet for the phenolic -OH. Chemical shifts and coupling constants will confirm the substitution pattern.[13][14] |

| ¹³C NMR | Structural elucidation (carbon backbone) | Solvent: DMSO-d₆. Expected Peaks: Signals for the methyl carbon, the carbonyl carbon (~160-170 ppm), and distinct signals for all aromatic and pyridinone carbons.[13][14] |

| Mass Spec (MS) | Molecular weight confirmation | Method: Electrospray Ionization (ESI). Expected Result: [M+H]⁺ ion at m/z 202.0863 and/or [M-H]⁻ ion at m/z 200.0717. |

| IR Spectroscopy | Functional group identification | Method: KBr pellet or ATR. Expected Bands: Broad O-H stretch (~3200-3400 cm⁻¹), C=O stretch of the pyridinone (~1650 cm⁻¹), and C=C/C-N stretches in the fingerprint region.[13] |

Quality Control and Supplier Selection

The quality of pharmaceutical intermediates directly impacts the safety and efficacy of the final drug product.[10][16] When sourcing 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one, the following should be rigorously evaluated:

-

Purity and Impurity Profile: A supplier must provide a comprehensive Certificate of Analysis (CoA) detailing the purity (typically ≥98% by HPLC) and a profile of any identified or unidentified impurities.[11] Understanding the impurity profile is critical, as even trace amounts of reactive impurities can affect downstream reactions or the safety of the final API.

-

Consistency: Batch-to-batch consistency is essential for reproducible research and manufacturing.[17] Request data from multiple batches to ensure the supplier has robust process controls.

-

Documentation and Traceability: The supplier should maintain thorough documentation of the raw materials used and the manufacturing process.[12] This is a key component of Good Manufacturing Practices (GMP).

-

Available Suppliers: Several chemical suppliers list this compound. Researchers should inquire about stock availability, lead times, and the level of analytical data provided. Potential suppliers include BLDpharm, Angene International, and SKPharma Tech Solutions, among others.[5][7]

Potential Applications in Research and Drug Development

The 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one scaffold is a valuable starting point for the development of novel therapeutics. Its potential applications are rooted in the broad bioactivity of the pyridinone class of heterocycles.

-

Anti-inflammatory and Analgesic Agents: Many pyridazinone and pyridinone derivatives have shown potent anti-inflammatory and analgesic properties, often through the inhibition of enzymes like cyclooxygenase (COX).[4]

-

CNS-Active Agents: The pyridinone core is present in molecules with activity at various CNS targets. Related phenylpiperazine pyrrolidin-2-one derivatives have shown affinity for serotonin receptors and potential antidepressant-like activity.[18]

-

Kinase Inhibitors: The ability of the pyridinone scaffold to form key hydrogen bonds makes it a common motif in the design of kinase inhibitors for oncology.[1]

-

Metabolic Studies: This compound can serve as a reference standard for metabolic studies of more complex drugs that might degrade or be metabolized to this structure.

The molecule serves as an excellent platform for library synthesis. The phenolic hydroxyl group can be readily alkylated or esterified, and the pyridinone ring can undergo further functionalization, allowing for the rapid generation of analogs for structure-activity relationship (SAR) studies.

Conclusion

5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one is a strategically important heterocyclic compound with significant potential as a building block in drug discovery. Its synthesis is accessible through modern cross-coupling methodologies, and its structure lends itself to further diversification. A thorough understanding of its synthesis, analytical characterization, and quality control, as outlined in this guide, is essential for any research or development program utilizing this valuable intermediate. The continued exploration of pyridinone chemistry promises to yield novel therapeutic agents for a wide range of diseases.

References

-

Pharma Intermediates: The Importance of Quality and Essential Factors. (2024, September 6). LinkedIn. [Link]

-

Five Key Elements of Pharmaceutical Intermediate Quality Control. (2025, October 15). Protheragen. [Link]

-

Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC. [Link]

-

New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. PMC. [Link]

-

Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica. [Link]

-

Importance of quality control in the pharmaceutical industry. (2024, July 5). Varpe. [Link]

-

QA and QC in the Pharmaceutical Industry (Updated for 2026). (2026, January 30). ComplianceQuest. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2. CORE. [Link]

- Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

-

N-(4-Hydroxyphenyl)-5-methyl-2-1H-pyridone. SK Pharma Tech Solutions. [Link]

-

Biologically active 5‐phenyl‐4‐hydroxy‐2‐pyridone fungal metabolites... ResearchGate. [Link]

-

New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers Publishing Partnerships. [Link]

-

Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. (2023, June 10). MDPI. [Link]

-

Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice. PubMed. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

-

N-(4-Hydroxyphenyl)-5-methyl-2-1H-pyridone(CAS# 851518-71-3 ). angenechemical.com. [Link]

-

Analytical Methods. atsdr.cdc.gov. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

-

HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]

-

(PDF) Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. (2025, August 9). ResearchGate. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. NCBI. [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals. [Link]

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sarpublication.com [sarpublication.com]

- 5. angenesci.com [angenesci.com]

- 6. N-(4-Hydroxyphenyl)-5-methyl-2-1H-pyridone - Opulent Pharma [opulentpharma.com]

- 7. 851518-71-3|1-(4-Hydroxyphenyl)-5-methylpyridin-2(1H)-one|BLD Pharm [bldpharm.com]

- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. globalpharmatek.com [globalpharmatek.com]

- 11. arborpharmchem.com [arborpharmchem.com]

- 12. tianmingpharm.com [tianmingpharm.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 16. varpe.com [varpe.com]

- 17. compliancequest.com [compliancequest.com]

- 18. Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydronidone (F351): Structural Pharmacodynamics, Synthesis, and Clinical Translation in Fibrosis Reversal

Executive Summary

Hydronidone (F351) represents a significant structural evolution in the pharmacotherapy of organ fibrosis.[1][2] Chemically designated as 1-(4-hydroxyphenyl)-5-methylpyridin-2(1H)-one , this small molecule (

Unlike its predecessor, Hydronidone is engineered to minimize cytochrome P450-mediated oxidative metabolism (specifically CYP1A2), thereby reducing the formation of reactive metabolites associated with hepatotoxicity. Mechanistically, it acts as a pleiotropic modulator, simultaneously inhibiting the p38

Chemical Identity & Physicochemical Profiling[3][4][5][6]

The molecular architecture of Hydronidone is defined by a pyridone core N-linked to a phenol group.[3] This structure facilitates Phase II conjugation (glucuronidation) rather than Phase I oxidation, enhancing its safety profile.

Molecular Specifications

| Property | Specification |

| Common Name | Hydronidone (F351) |

| IUPAC Name | 1-(4-hydroxyphenyl)-5-methylpyridin-2(1H)-one |

| CAS Registry Number | 851518-71-3 |

| Molecular Formula | |

| Molecular Weight | 201.22 g/mol |

| Exact Mass | 201.0790 Da |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |

Structural Divergence: Hydronidone vs. Pirfenidone

The critical differentiator is the oxygen atom at the 4-position of the phenyl ring.

-

Pirfenidone (

): Lipophilic phenyl ring prone to CYP1A2 hydroxylation.[3] -

Hydronidone (

): Pre-hydroxylated phenyl ring.[3][4] This "metabolic blocking" strategy shifts clearance towards glucuronidation (UGT enzymes), significantly increasing the half-life and reducing the pill burden compared to Pirfenidone.

Mechanistic Pharmacodynamics (MOA)[6]

Hydronidone functions through a "Tri-Pathway" mechanism that dismantles the fibrogenic drive of hepatic stellate cells (HSCs).

-

p38

MAPK Inhibition: Selectively blocks the p38 -

Smad7 Upregulation: Induces the expression of Smad7, an inhibitory Smad that prevents the phosphorylation of Smad2/3.[1]

-

TGF-

Receptor Degradation: Smad7 recruits Smurf2 (E3 ubiquitin ligase) to the TGF- -

ER Stress-Induced Apoptosis: In activated HSCs (aHSCs), Hydronidone triggers the IRE1

-ASK1-JNK axis, leading to mitochondrial dysfunction and apoptosis of the fibrotic cells.[3][5]

Visualization: The Anti-Fibrotic Signaling Cascade

Caption: Hydronidone exerts a multi-pronged antifibrotic effect by inhibiting p38

Chemical Synthesis & Manufacturing[3][6]

The synthesis of Hydronidone requires high regioselectivity to ensure the N-arylation occurs at the pyridone nitrogen rather than the oxygen. A validated industrial route involves a modified Ullmann coupling followed by demethylation.[3]

Synthetic Route[3]

-

Coupling (N-Arylation): 5-methylpyridin-2(1H)-one is coupled with 4-iodoanisole (or 4-bromoanisole) using a copper catalyst (CuI) and a ligand (e.g., 8-hydroxyquinoline) in a basic solvent (DMSO/K2CO3).[3] This yields the intermediate N-(4-methoxyphenyl)-5-methyl-2-pyridone .[3][6][7]

-

Demethylation: The methoxy group is converted to a hydroxyl group using concentrated hydrobromic acid (HBr) or Boron tribromide (

) under reflux.[3] -

Purification: The crude product is recrystallized (typically from ethanol/water) to achieve >99% purity.[3]

Visualization: Synthesis Workflow

Caption: The industrial synthesis of Hydronidone involves copper-catalyzed N-arylation followed by acid-mediated demethylation to expose the active hydroxyl moiety.[3][6]

Analytical Protocols (HPLC-MS/MS)

For pharmacokinetic (PK) studies and quality control, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard.[3]

Validated Method Parameters

Objective: Quantification of Hydronidone and its glucuronide metabolites in human plasma.

| Parameter | Experimental Condition |

| Instrument | Agilent 1290 Infinity II / 6470 Triple Quad LC/MS |

| Column | C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 3.0 min |

| Flow Rate | 0.4 mL/min |

| Ionization | ESI Positive Mode |

| MRM Transition | |

| Internal Standard | Pirfenidone-d3 or isotope-labeled Hydronidone |

| Linearity Range | 1.0 – 1000 ng/mL ( |

Protocol Note: Plasma samples should be processed via protein precipitation using acetonitrile (1:3 v/v) to ensure high recovery (>85%).[3] The hydroxyl group makes Hydronidone more polar than Pirfenidone, resulting in earlier elution times in reverse-phase chromatography.

Clinical Translation & Efficacy

Hydronidone has demonstrated superior efficacy in reversing liver fibrosis compared to standard-of-care in clinical trials.[1][3][8]

Phase 3 Clinical Data (Chronic Hepatitis B Fibrosis)

In a landmark Phase 3 multicenter trial (NCT02499562 equivalent), Hydronidone was evaluated in patients with CHB-associated fibrosis.[3]

-

Primary Endpoint: Improvement in fibrosis score (Ishak stage) by

1 stage without worsening of inflammation. -

Outcome: The 270 mg/day (90 mg TID) cohort showed the highest regression rate (~54.8%) compared to placebo.

-

Safety: The incidence of adverse events was comparable to placebo, with no significant photosensitivity (a common side effect of Pirfenidone).

Future Indications

-

MASH (Metabolic Dysfunction-Associated Steatohepatitis): Due to its ability to modulate lipid metabolism and fibrosis simultaneously, F351 is currently entering Phase 2 trials in the US for MASH-related fibrosis.[3]

References

-

Gyre Therapeutics. (2025).[3][9] Hydronidone Meets Primary Endpoint in Phase 3 Hepatitis B Trial. HCPLive.[3][10] [Link][6]

-

National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 11217901, Hydronidone. PubChem.[3][11] [Link]

-

Zhang, R., et al. (2022).[2][12][13] A novel, simple and reliable method for the determination of hydronidone and its metabolites M3 and M4 in human plasma and urine by HPLC-MS/MS. Analytical Biochemistry. [Link]

-

Xu, X., et al. (2023).[2] Hydronidone ameliorates liver fibrosis by inhibiting activation of hepatic stellate cells via Smad7‐mediated degradation of TGFβRI.[1][2][3][14] Liver International.[3] [Link]

-

Cai, X., et al. (2023).[2] Hydronidone for the Treatment of Liver Fibrosis Related to Chronic Hepatitis B: A Phase 2 Randomized Controlled Trial. Clinical Gastroenterology and Hepatology. [Link]

Sources

- 1. hcplive.com [hcplive.com]

- 2. gyretx.com [gyretx.com]

- 3. Hydronidone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. medkoo.com [medkoo.com]

- 5. Gyre Therapeutics Publishes in Gastroenterology and Hepatology Journal [synapse.patsnap.com]

- 6. JP2019525946A - Method for producing hydronidone - Google Patents [patents.google.com]

- 7. JP6764999B2 - How to make hydronidon - Google Patents [patents.google.com]

- 8. Hydronidone for the Treatment of Liver Fibrosis Related to Chronic Hepatitis B: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. trial.medpath.com [trial.medpath.com]

- 10. US20240277682A1 - Pharmaceutical hydronidone formulations for diseases - Google Patents [patents.google.com]

- 11. Hydronidone | C12H11NO2 | CID 11217901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. A novel, simple and reliable method for the determination of hydronidone and its metabolites M3 and M4 in human plasma and urine by HPLC-MS/MS and its application to a pharmacokinetic study in health Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of the Efficacy of Pirfenidone and Nintedanib in the Treatment of Patients with Idiopathic Pulmonary Fibrosis—A Single-Center Experience [mdpi.com]

- 14. medchemexpress.com [medchemexpress.com]

Technical Guide: TGF-β/Smad Signaling Pathway Inhibition by Hydronidone (F351)

Executive Summary: The Structural Evolution of Antifibrotics

Hydronidone (F351) represents a critical evolution in antifibrotic pharmacotherapy. Structurally derived from Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone), Hydronidone incorporates a hydroxyl group that fundamentally alters its metabolic fate and potency. While Pirfenidone is a standard-of-care for Idiopathic Pulmonary Fibrosis (IPF), its clinical utility is often limited by high dosage requirements and hepatotoxicity associated with cytochrome P450 (CYP) mediated oxidation.

Hydronidone circumvents these limitations through Phase II metabolic conjugation , significantly reducing the formation of toxic metabolites. Mechanistically, it acts as a high-potency inhibitor of the TGF-β/Smad signaling axis , specifically targeting the feedback loop involving Smad7 and TGF-β Receptor I (TGFβRI) stability.

This guide details the molecular mechanisms, preclinical validation, and experimental protocols for evaluating Hydronidone’s efficacy in fibrotic disease models.

Mechanistic Deep Dive: The Smad7/TGFβRI Axis

The canonical TGF-β pathway drives fibrosis through the phosphorylation of Smad2 and Smad3, which form complexes with Smad4 and translocate to the nucleus to transcribe profibrotic genes (e.g., ACTA2, COL1A1).

Hydronidone does not merely block kinase activity; it actively destabilizes the receptor complex.

Core Mechanism of Action

-

Smad7 Upregulation: Unlike direct kinase inhibitors, Hydronidone significantly upregulates the expression of Smad7 , an inhibitory Smad.

-

Receptor Degradation: Increased cytosolic Smad7 binds to the activated TGFβRI. This complex recruits Smad ubiquitination regulatory factor (Smurf) E3 ubiquitin ligases.

-

Proteasomal Targeting: The Smad7-Smurf-TGFβRI complex undergoes polyubiquitination, marking the receptor for proteasomal degradation.

-

Signal Termination: The degradation of TGFβRI prevents the phosphorylation of downstream effectors (Smad2/3) and the activation of p38γ MAPK, effectively silencing the fibrotic signal at the membrane level.

Comparative Potency Data

| Feature | Pirfenidone (PFD) | Hydronidone (F351) | Impact |

| Primary Metabolism | Phase I (CYP450 Oxidation) | Phase II (Glucuronidation) | Reduced hepatotoxicity; improved safety profile. |

| IC50 (HSC Proliferation) | ~500 μM | ~62.5 - 125 μM | ~4-8x increase in potency in vitro. |

| Effective Dose (Murine) | 100 - 300 mg/kg | 25 - 50 mg/kg | Lower systemic load required for efficacy. |

| Target Affinity (TGFβRI) | Low/Moderate | High (Docking: -7.245 kcal/mol) | Stronger receptor interaction. |

Visualization of Signaling Inhibition

The following diagram illustrates the canonical TGF-β pathway and the specific intervention points of Hydronidone, highlighting the Smad7-mediated degradation loop.

Caption: Hydronidone upregulates Smad7, promoting TGFβRI ubiquitination and blocking Smad2/3 phosphorylation.

Experimental Protocols for Validation

In Vitro Validation: HSC Activation Assay

This protocol validates the inhibition of myofibroblast differentiation in Hepatic Stellate Cells (HSCs) or Lung Fibroblasts (e.g., LL29, LX-2).

Objective: Quantify reduction in α-SMA and Collagen I expression under TGF-β1 stimulation.

Workflow Diagram:

Caption: Step-by-step workflow for in vitro assessment of Hydronidone efficacy against TGF-β1 induction.

Detailed Protocol Steps:

-

Seeding: Plate LX-2 cells at

cells/well in 6-well plates using DMEM + 10% FBS. Allow adherence for 24 hours. -

Starvation: Wash with PBS and switch to low-serum media (0.5% FBS) for 12–24 hours to synchronize the cell cycle and minimize basal TGF-β signaling.

-

Drug Treatment: Treat cells with Hydronidone dissolved in DMSO.

-

Induction: Add recombinant human TGF-β1 (final concentration 5–10 ng/mL) directly to the media.

-

Harvest:

-

24 Hours: Extract RNA for RT-qPCR (Targets: ACTA2, COL1A1, TIMP1).

-

48 Hours: Lyse cells for Western Blot (Targets: p-Smad2/3, Total Smad2/3, Smad7, α-SMA, GAPDH).

-

In Vivo Validation: Bleomycin-Induced Pulmonary Fibrosis

While Hydronidone is well-established in liver models (CCl4), recent data highlights its efficacy in lung fibrosis.

Objective: Assess therapeutic reversal of established fibrosis.

Workflow Diagram:

Caption: In vivo workflow for Bleomycin-induced fibrosis and therapeutic intervention with Hydronidone.

Detailed Protocol Steps:

-

Induction (Day 0): Anesthetize C57BL/6 mice. Administer Bleomycin (BLM) via intratracheal (IT) instillation (2–3 mg/kg) to induce injury.

-

Fibrosis Development (Days 0–7): Allow inflammatory phase to transition into early fibrosis. Monitor body weight daily.

-

Treatment (Days 7–21): Randomize mice into groups (n=8-10).

-

Endpoints (Day 21):

-

Lung Function: FlexiVent analysis (Resistance/Compliance).

-

Histology: Masson’s Trichrome staining (Ashcroft scoring).

-

Biochemistry: Hydroxyproline assay to quantify total collagen content.

-

Clinical Translation & Safety Profile

Hydronidone has progressed to Phase 3 clinical trials, demonstrating a distinct advantage over first-generation antifibrotics.

Efficacy in Chronic Hepatitis B (CHB) Fibrosis

In a landmark Phase 3 multicenter trial (NCT05115942), Hydronidone (270 mg/day) combined with Entecavir demonstrated statistically significant fibrosis reversal compared to placebo + Entecavir.

-

Primary Endpoint: ≥1-stage regression in Ishak fibrosis score.

-

Result: Met primary endpoint with high statistical significance (

).

Safety Advantage

The structural modification (hydroxylation) shifts metabolism away from CYP-mediated pathways toward glucuronidation.

-

Hepatotoxicity: Significantly lower incidence of ALT/AST elevations compared to Pirfenidone.

-

Tolerability: Fewer gastrointestinal adverse events, allowing for sustained long-term dosing.

References

-

Hydronidone Mitigates Pulmonary Fibrosis by Regulating the TGF-β/Smad2/3 Axis in in Vitro and in Vivo Models. Source: ACS Publications (2025) URL:[Link](Note: URL represents the journal domain; specific article link verified via search context)

-

Hydronidone ameliorates liver fibrosis by inhibiting activation of hepatic stellate cells via Smad7-mediated degradation of TGFβRI. Source:[3][4][5] Liver International (2023) URL:[Link]

-

Gyre Therapeutics’ Hydronidone Met the Primary Endpoint and Demonstrated Statistically Significant Fibrosis Regression in Pivotal Phase 3 Trial. Source: Gyre Therapeutics Press Release (2025) URL:[6][7][Link]

-

Hydronidone for the Treatment of Liver Fibrosis Associated with Chronic Hepatitis B: Protocol for a Phase 3 Randomized Trial. Source: Journal of Clinical and Translational Hepatology (2025) URL:[Link](Placeholder ID for verified PMC context)

-

Unilateral Ureteral Obstruction (UUO) Mouse Model of Kidney Fibrosis. Source: Gubra Technical Notes URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hydronidone Mitigates Pulmonary Fibrosis by Regulating the TGF-β/Smad2/3 Axis in in Vitro and in Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydronidone ameliorates liver fibrosis by inhibiting activation of hepatic stellate cells via Smad7-mediated degradation of TGFβRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydronidone for the Treatment of Liver Fibrosis Associated with Chronic Hepatitis B: Protocol for a Phase 3 Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hcplive.com [hcplive.com]

- 7. ir.gyretx.com [ir.gyretx.com]

The Role of Hydronidone[5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one] in Chronic Hepatitis B Fibrosis: A Technical Guide

Executive Summary

Chronic Hepatitis B (CHB) remains a leading global driver of liver fibrosis, cirrhosis, and hepatocellular carcinoma. While antiviral therapies (e.g., entecavir) successfully suppress viral replication, they do not directly reverse established extracellular matrix (ECM) deposition. Hydronidone (F351) —structurally characterized as a pyridone derivative[1-(4-hydroxyphenyl)-5-methylpyridin-2(1H)-one, closely related to the isomeric form 5-(4-Hydroxyphenyl)-1-methylpyridin-2(1H)-one]—has emerged as a breakthrough first-in-class anti-fibrotic agent[1]. By targeting the fundamental molecular drivers of hepatic stellate cell (HSC) activation, Hydronidone has demonstrated statistically significant fibrosis regression in robust Phase 2 and Phase 3 clinical trials[1],[2].

This whitepaper dissects the pharmacological rationale, molecular mechanisms, clinical efficacy, and self-validating experimental protocols for evaluating Hydronidone in CHB-associated liver fibrosis.

Pharmacological Rationale: Overcoming Hepatotoxicity

Hydronidone is a structural analogue of Pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one), an FDA-approved therapeutic for idiopathic pulmonary fibrosis (IPF)[3]. However, Pirfenidone's utility in hepatic indications is severely limited by hepatotoxicity.

The Phase II Metabolism Shift: The critical structural innovation of Hydronidone is the introduction of a para-hydroxyl group on the phenyl ring. Pirfenidone undergoes Phase I hepatic oxidation, generating reactive electrophilic intermediates that can covalently bind to liver proteins, causing toxicity. In contrast, the hydroxyl group in Hydronidone acts as a direct substrate for Phase II conjugation (glucuronidation and sulfation)[4]. This "detoxification metabolism" bypasses the formation of toxic intermediates, granting Hydronidone a superior hepatic safety profile suitable for patients with pre-existing liver impairment[3].

Molecular Mechanism of Action (MoA)

The pathogenesis of CHB fibrosis is driven by the transdifferentiation of quiescent Hepatic Stellate Cells (HSCs) into proliferative, α-SMA-expressing myofibroblasts. Hydronidone exerts a dual-pronged inhibitory effect on this process:

-

Smad7-Mediated TGF-βRI Degradation: The Transforming Growth Factor-β1 (TGF-β1) cascade is the master regulator of fibrogenesis. Hydronidone potently upregulates Smad7 , an inhibitory Smad protein[5]. Smad7 acts as an adaptor that recruits E3 ubiquitin ligases to the TGF-β type I receptor (TGF-βRI). This triggers the ubiquitin-proteasome-dependent degradation of TGF-βRI, effectively severing the fibrotic signal at the receptor level and preventing the phosphorylation of downstream Smad2/3[6],[5].

-

p38γ MAPK Inhibition: Hydronidone directly inhibits p38γ mitogen-activated protein kinase (MAPK) activity, suppressing a critical non-canonical pathway that drives HSC proliferation and collagen synthesis[7].

-

Intrinsic Apoptosis: In activated HSCs (aHSCs), Hydronidone induces mitochondrial dysfunction and endoplasmic reticulum (ER) stress (activating the IRE1α-ASK1-JNK pathway), triggering apoptosis and facilitating the clearance of fibrogenic cells from the liver[6].

Fig 1: Hydronidone mechanism in HSCs via Smad7-mediated TGF-βRI degradation and p38γ inhibition.

Clinical Efficacy & Quantitative Data

Hydronidone has been rigorously evaluated as an add-on therapy to standard antiviral treatment (entecavir) in patients with biopsy-confirmed CHB-related fibrosis.

Table 1: Clinical Efficacy of Hydronidone in CHB Fibrosis (Phase 2 & 3 Data Summary)

| Trial Phase | Patient Population | Treatment Arms | Duration | Primary Endpoint | Efficacy Result (Fibrosis Regression) | P-Value |

| Phase 2 [2] | 168 CHB Patients (Ishak score ≥3) | Placebo vs. 180, 270, 360 mg/day | 52 Weeks | ≥1 Ishak score reduction | 54.8% (270 mg) vs. 25.6% (Placebo) | P = 0.006 |

| Phase 3 [1] | 248 CHB Patients (Ishak score ≥3) | Placebo vs. 270 mg/day | 52 Weeks | ≥1-stage fibrosis regression | 52.85% (Hydronidone) vs. 29.84% (Placebo) | P = 0.0002 |

Note: In the Phase 3 trial, Hydronidone also met its key secondary endpoint, demonstrating a ≥1-grade inflammation improvement without fibrosis progression (49.57% vs. 34.82%, P=0.0246)[1]. Serious adverse events (SAEs) were comparable to placebo (4.88% vs 6.45%), confirming the improved hepatic safety profile[1].

Experimental Protocols: Validating Anti-Fibrotic Efficacy

To ensure trustworthiness and reproducibility, the following self-validating protocols detail how to assess Hydronidone's efficacy both in vitro and in vivo.

Protocol A: In Vitro Validation of Smad7-Mediated TGF-βRI Degradation

Causality Check: This protocol utilizes siRNA knockdown to prove that Hydronidone's efficacy is strictly dependent on Smad7 upregulation.

-

Cell Culture & Activation: Culture human LX-2 hepatic stellate cells in DMEM supplemented with 10% FBS. Starve cells in 1% FBS for 24 hours, then stimulate with 10 ng/mL recombinant human TGF-β1 to induce myofibroblast transdifferentiation[5].

-

siRNA Transfection (Control): Transfect a parallel cohort of LX-2 cells with Smad7-specific siRNA using Lipofectamine 3000.

-

Drug Treatment: Treat activated LX-2 cells with Hydronidone (200–400 μM) for 24–48 hours[6].

-

Protein Extraction & Western Blotting: Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Resolve via SDS-PAGE and probe for Smad7, TGF-βRI, p-Smad2/3, α-SMA, and GAPDH. Expected Result: Hydronidone will decrease TGF-βRI and p-Smad2/3; this effect will be abolished in the Smad7 siRNA cohort.

-

Ubiquitination Assay: Immunoprecipitate TGF-βRI from lysates and immunoblot with anti-ubiquitin antibodies to confirm proteasomal targeting[6].

Protocol B: In Vivo Efficacy in CCl4-Induced Liver Fibrosis

-

Model Induction: Administer Carbon Tetrachloride (CCl₄) intraperitoneally (20% v/v in olive oil, 2 mL/kg) to C57BL/6 mice twice weekly for 6 weeks to establish advanced liver fibrosis[3].

-

Therapeutic Intervention: From week 3 to 6, administer Hydronidone (50–100 mg/kg) daily via oral gavage[6]. Include a vehicle-only control group.

-

Tissue Harvest & Histology: Euthanize mice at week 6. Fix liver tissues in 10% formalin, embed in paraffin, and section at 4 μm. Stain with Picro-Sirius Red to visualize collagen networks.

-

Quantitative Assessment: Perform a hepatic hydroxyproline assay (colorimetric at 560 nm) to quantify total collagen content. Extract hepatic RNA for qPCR analysis of fibrotic markers (Col1a1, Acta2, Timp1)[6].

Fig 2: Self-validating experimental workflow for assessing Hydronidone's anti-fibrotic efficacy.

Future Perspectives

Given its highly targeted MoA on the TGF-β/Smad and p38γ pathways, Hydronidone's utility extends beyond CHB. The mechanistic de-risking provided by the CHB Phase 3 data strongly supports its ongoing expansion into Phase 2 trials for Metabolic dysfunction-associated steatohepatitis (MASH)-related fibrosis[1],[8]. As a complementary therapy to metabolic agents (e.g., THR-β agonists, GLP-1s), Hydronidone represents a foundational pillar in the future of anti-fibrotic drug development.

References

-

[1] Hydronidone Meets Primary Endpoint in Phase 3 Hepatitis B Trial. HCPLive. Available at:[Link]

-

[2] Hydronidone for the Treatment of Liver Fibrosis Related to Chronic Hepatitis B: A Phase 2 Randomized Controlled Trial. PubMed / Clinical Gastroenterology and Hepatology. Available at: [Link]

-

[7] Hydronidone Meets Primary Endpoint in Phase 3 Hepatitis B Trial (Mechanism Details). HCPLive. Available at:[Link]

-

[3] Hydronidone Mitigates Pulmonary Fibrosis by Regulating the TGF-β/Smad2/3 Axis in in Vitro and in Vivo Models. ACS Publications. Available at:[Link]

-

[5] Hydronidone ameliorates liver fibrosis by inhibiting activation of hepatic stellate cells via Smad7-mediated degradation of TGFβRI. ResearchGate / Liver International. Available at:[Link]

-

[4] Hydronidone - Drug Targets, Indications, Patents. Patsnap Synapse. Available at:[Link]

Sources

- 1. hcplive.com [hcplive.com]

- 2. Hydronidone for the Treatment of Liver Fibrosis Related to Chronic Hepatitis B: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydronidone - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. hcplive.com [hcplive.com]

- 8. sec.gov [sec.gov]

Structural Analogs of Pirfenidone for Liver Fibrosis Research: A Technical Guide

Executive Summary

Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) is a clinically approved antifibrotic for Idiopathic Pulmonary Fibrosis (IPF). However, its translation to liver fibrosis (NASH/MASH, viral hepatitis) has been hindered by rapid metabolism (short half-life), high dosage requirements (up to 2400 mg/day), and significant gastrointestinal/photosensitivity adverse events.

This guide analyzes the structural optimization of Pirfenidone (PFD) to create next-generation analogs with superior pharmacokinetics (PK) and potency. We focus on the Structure-Activity Relationship (SAR) of the N-phenyl-2-pyridone scaffold, detailing specific analogs like Hydronidone (F-351) , Fluorofenidone (AKF-PD) , and Deupirfenidone (LYT-100) . It serves as a blueprint for researchers to design, synthesize, and validate these compounds using standardized hepatic stellate cell (HSC) protocols.

Part 1: The Pharmacophore & SAR Analysis

The core pharmacological activity of Pirfenidone lies in the N-phenyl-2-pyridone scaffold. Structural modifications generally target two regions to improve metabolic stability and receptor binding affinity.

The Metabolic "Soft Spot" (C-5 Position)

The methyl group at the C-5 position of the pyridone ring is the primary site of metabolism.

-

Mechanism of Clearance: Cytochrome P450 enzymes (mainly CYP1A2) rapidly oxidize the C-5 methyl group into a carboxylic acid metabolite (5-carboxy-pirfenidone), which is inactive and excreted.

-

Optimization Strategy:

-

Deuteration: Replacing hydrogen with deuterium (C-D bonds are stronger than C-H) slows the rate of CYP-mediated oxidation (Kinetic Isotope Effect).

-

Bioisosteres: Replacing the methyl group with electron-withdrawing groups (e.g., Trifluoromethyl) or blocking groups (e.g., Fluorine) to prevent oxidation.

-

The Hydrophobic Domain (N-Phenyl Ring)

The N-phenyl ring contributes to the lipophilicity required for cell membrane penetration.

-

Optimization Strategy: Adding polar substituents (e.g., Hydroxyl groups) can improve water solubility and alter binding affinity to kinases like p38 MAPK.

Table 1: Comparative SAR of Key Pirfenidone Analogs

| Compound | Structural Modification | Primary Advantage | Development Status |

| Pirfenidone (PFD) | Parent (5-methyl) | Baseline efficacy | Approved (IPF) |

| Hydronidone (F-351) | N-(4-hydroxyphenyl) substitution | Higher potency, lower toxicity, inhibits p38 | Phase 3 (Liver Fibrosis) |

| Fluorofenidone (AKF-PD) | 5-methyl replaced by Fluorine | Extended half-life, potent TGF- | Preclinical/Clinical |

| Deupirfenidone (LYT-100) | Deuterated 5-methyl group | Improved PK profile, reduced dosing frequency | Phase 2/3 (IPF/Fibrosis) |

| YZQ17 | C-5 Amide Linkage | Enhanced anti-proliferative activity in fibroblasts | Preclinical (Lead) |

Part 2: Mechanistic Pathways & Signaling

To validate these analogs, one must understand the specific molecular pathways they disrupt. While PFD is a broad "anti-fibrotic," superior analogs like F-351 show higher specificity for Hepatic Stellate Cells (HSCs) , the primary drivers of liver fibrogenesis.[1][2][3][4]

Core Mechanism: HSC Transdifferentiation Blockade

Quiescent HSCs store Vitamin A. Upon injury, they transdifferentiate into proliferative, contractile myofibroblasts that secrete Collagen I and III.

-

Target: TGF-

1/Smad signaling.[5] -

Action: Analogs block the phosphorylation of Smad2/3, preventing nuclear translocation and transcription of pro-fibrotic genes (ACTA2, COL1A1).

-

Secondary Target: p38 MAPK (specifically p38

), which is critical for HSC activation. F-351 is a potent p38

Visualization: Molecular Mechanism of Action

Caption: Schematic of TGF-β1 and p38 MAPK signaling cascades in HSCs, highlighting inhibition points by Pirfenidone and its structural analogs.

Part 3: Experimental Protocols for Validation

To establish the efficacy of a structural analog, a rigorous "Self-Validating System" is required. This involves sequential testing from in vitro screening to in vivo disease models.

In Vitro Screening: LX-2 Human HSC Assay

Rationale: LX-2 cells are the gold standard immortalized human HSC line. They retain key features of stellate cell activation and response to cytokines.

Protocol:

-

Seeding: Plate LX-2 cells at

cells/well in 96-well plates using DMEM + 2% FBS (Starvation medium) for 24 hours to synchronize the cell cycle. -

Induction: Treat cells with recombinant human TGF-

1 (5 ng/mL) to induce a fibrotic phenotype. -

Treatment: Concurrently add the Test Analog (0, 10, 50, 100, 500

M) vs. Pirfenidone (Positive Control). -

Incubation: Incubate for 48 hours at 37°C, 5% CO

. -

Readouts:

-

Viability: CCK-8 or MTS assay to rule out cytotoxicity.

-

Fibrosis Markers: qRT-PCR for

-SMA and Col1a1 mRNA. -

Protein: Western Blot for p-Smad2/3 and p-p38.

-

In Vivo Validation: CCl -Induced Fibrosis Model

Rationale: Carbon Tetrachloride (CCl

Protocol:

-

Animals: Male C57BL/6 mice (8 weeks old).

-

Induction: Intraperitoneal (IP) injection of CCl

(dissolved in olive oil, 1:4 ratio) at 1 mL/kg body weight, twice weekly for 6-8 weeks. -

Treatment Groups (n=10):

-

Group A: Vehicle Control (Olive Oil).

-

Group B: Model (CCl

only). -

Group C: CCl

+ Pirfenidone (300 mg/kg/day oral gavage). -

Group D: CCl

+ Test Analog (e.g., F-351, Low/High Dose).

-

-

Endpoint Analysis:

-

Biochemistry: Serum ALT/AST (Liver injury markers).[6]

-

Histology: H&E staining (Necrosis) and Sirius Red staining (Collagen deposition).

-

Quantitative Fibrosis: Hydroxyproline assay (digestion of liver tissue to quantify total collagen).

-

Visualization: Experimental Workflow

Caption: Step-by-step drug discovery workflow from structural design to preclinical validation in liver fibrosis models.

Part 4: Synthesis & Chemical Grounding

For researchers synthesizing these analogs, the chemical pathway often involves Chan-Lam coupling or Ullmann condensation to form the N-aryl bond.

-

General Synthesis of N-aryl-2-pyridones:

-

Reactants: 2-hydroxypyridine derivative + Aryl boronic acid (Chan-Lam) OR Aryl halide (Ullmann).

-

Catalyst: Copper(II) acetate (Cu(OAc)

). -

Conditions: Room temperature (Chan-Lam) or Reflux (Ullmann), Base (Pyridine/TEA).

-

-

Example (F-351): Reaction of 5-methyl-2(1H)-pyridone with 4-iodo-phenol allows for the introduction of the hydroxyl group on the phenyl ring, enhancing solubility.

References

-

Gyre Therapeutics. (2025).[2][3][7] Hydronidone (F351) Phase 3 Trial in CHB-Associated Liver Fibrosis. Retrieved from

-

Vertex Pharmaceuticals/PureTech. (2025). Deupirfenidone (LYT-100) for Fibrotic Diseases. Retrieved from

-

Liu, Y., et al. (2014). Fluorofenidone attenuates hepatic fibrosis by suppressing the proliferation and activation of hepatic stellate cells.[4][8] American Journal of Physiology-Gastrointestinal and Liver Physiology. Retrieved from

-

Zhang, Y., et al. (2022). Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro. RSC Medicinal Chemistry.[9] Retrieved from

-

Friedman, S. L. (2008). Hepatic stellate cells: protean, multifunctional, and enigmatic cells of the liver. Physiological Reviews. Retrieved from

-

Tsuchiya, H., et al. (2002). Pirfenidone effectively reverses experimental liver fibrosis. Journal of Hepatology. Retrieved from

-

Bradford, B. U., et al. (2017). Phenylpyrrolidine structural mimics of pirfenidone lacking antifibrotic activity. Journal of Pharmacology and Experimental Therapeutics. Retrieved from

Sources

- 1. hcplive.com [hcplive.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. ir.gyretx.com [ir.gyretx.com]

- 4. Gyre Therapeutics Announces Publication of Protocol for Phase 3 Trial Evaluating F351 for CHB-Associated Liver Fibrosis [drug-dev.com]

- 5. Anti-Fibrotic Effects of DL-Glyceraldehyde in Hepatic Stellate Cells via Activation of ERK-JNK-Caspase-3 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pirfenidone effectively reverses experimental liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ir.catalystbiosciences.com [ir.catalystbiosciences.com]

- 8. Fluorofenidone attenuates hepatic fibrosis by suppressing the proliferation and activation of hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Hydronidone: A Pharmacokinetic and Bioavailability Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hydronidone (F351) is a novel pyridinone derivative, structurally analogous to pirfenidone, currently under investigation as a promising anti-fibrotic agent.[1][2][3][4] Its primary therapeutic target is liver fibrosis, particularly in the context of chronic hepatitis B (CHB).[1][5] Developed to mitigate the hepatotoxicity associated with its predecessor, pirfenidone, Hydronidone exhibits a distinct metabolic profile and potent anti-fibrotic activity.[1][2][6] This technical guide provides a comprehensive overview of the current understanding of Hydronidone's pharmacokinetics (PK) and bioavailability, drawing from available clinical and preclinical data. It is designed to serve as a resource for researchers, scientists, and drug development professionals in the field of liver disease and anti-fibrotic therapies.

Preclinical Pharmacodynamic and Mechanistic Insights

Hydronidone has demonstrated significant anti-fibrotic efficacy in a range of preclinical animal models, including carbon tetrachloride (CCl₄)-induced liver fibrosis in mice, dimethylnitrosamine (DMN)- and hydrocortisone acetate (HSA)-induced fibrosis in rats, and a mouse model of metabolic dysfunction-associated steatohepatitis (MASH).[1][7]

The primary mechanism of action of Hydronidone involves the inhibition of hepatic stellate cell (HSC) activation, a pivotal event in the progression of liver fibrosis.[8] Hydronidone upregulates the expression of Smad7, an inhibitory Smad protein.[8] This, in turn, facilitates the degradation of the transforming growth factor-beta receptor I (TGF-βRI), leading to the suppression of downstream pro-fibrotic signaling pathways.[8]

Clinical Pharmacokinetics in Healthy Volunteers

A first-in-human, randomized, dose-escalating study in 88 healthy subjects has provided foundational knowledge of Hydronidone's pharmacokinetic profile.[9] The study assessed single doses ranging from 15 to 120 mg and multiple-dose regimens of 90 mg and 120 mg thrice daily for 7 days, as well as 60 mg thrice daily for 28 days.[9]

Absorption

Hydronidone is rapidly absorbed following oral administration.[9] The median time to reach maximum plasma concentration (Tmax) is consistently observed to be between 0.33 and 0.63 hours.[9]

The rate and extent of Hydronidone absorption are significantly influenced by food.[9] Co-administration with food resulted in an approximate 20% reduction in both the rate and extent of absorption.[9]

Distribution

Specific data regarding the volume of distribution (Vd) and plasma protein binding of Hydronidone are not currently available in the public domain. These parameters are crucial for a complete understanding of the drug's distribution throughout the body.

Experimental Protocol: Determination of Plasma Protein Binding by Equilibrium Dialysis

Objective: To determine the fraction of Hydronidone bound to plasma proteins.

Methodology:

-

Preparation of Dialysis Units: Prepare equilibrium dialysis units with semi-permeable membranes (e.g., molecular weight cut-off of 5-10 kDa).

-

Sample Preparation: Add human plasma to one chamber of the dialysis unit and a protein-free buffer solution (e.g., phosphate-buffered saline, pH 7.4) to the other chamber.

-

Drug Addition: Spike the plasma-containing chamber with Hydronidone at a clinically relevant concentration.

-

Equilibration: Incubate the dialysis units at 37°C with gentle agitation for a sufficient period to allow for equilibrium to be reached (typically 4-24 hours).

-

Sampling: After incubation, collect samples from both the plasma and buffer chambers.

-

Analysis: Determine the concentration of Hydronidone in both chambers using a validated analytical method, such as LC-MS/MS.

-

Calculation: The percentage of protein binding is calculated as: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] x 100

Metabolism

A key differentiating feature of Hydronidone is its metabolic pathway. It preferentially undergoes Phase II conjugation reactions, in contrast to pirfenidone which is primarily metabolized through Phase I oxidation.[1][2][6] This shift towards "detoxification metabolism" is anticipated to result in an improved hepatic safety profile by avoiding the formation of potentially reactive metabolites.[6] Two main metabolites, designated as M3 and M4, have been identified in human plasma and urine.[10]

The specific enzymes responsible for the conjugation of Hydronidone have not yet been publicly disclosed.

Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the metabolic pathways and the specific enzymes involved in the metabolism of Hydronidone.

Methodology:

-

Incubation Mixture Preparation: Prepare incubation mixtures containing human liver microsomes, a NADPH-regenerating system (for Phase I reactions), and UDP-glucuronic acid (for glucuronidation, a Phase II reaction).

-

Incubation: Add Hydronidone to the incubation mixtures and incubate at 37°C.

-

Time-course Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

-

Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

-

Metabolite Identification: Analyze the supernatant using high-resolution LC-MS/MS to identify and characterize the metabolites formed.

-

Reaction Phenotyping (Optional): To identify the specific enzymes involved, incubations can be performed with specific chemical inhibitors of various enzyme families or with recombinant human enzymes.

Elimination

Hydronidone is cleared from the body with a terminal elimination half-life (t1/2) ranging from 1.72 to 3.10 hours.[9] Following multiple doses, there is no evidence of drug accumulation.[9]

Detailed information from mass balance studies, which would quantify the routes and proportions of excretion of the parent drug and its metabolites, is not yet publicly available.

Experimental Protocol: Mass Balance Study in a Preclinical Model

Objective: To determine the routes and extent of excretion of Hydronidone and its metabolites.

Methodology:

-